methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate
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Overview
Description
Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound features a nitro group and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate typically involves the condensation of indole derivatives with nitroalkenes. One common method is the reaction of 1H-indole-3-carbaldehyde with nitroalkenes in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: Methyl 3-(1H-indol-3-yl)-2-aminoprop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Cyclization: Complex indole derivatives with additional ring structures.
Scientific Research Applications
Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its versatile chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Another indole derivative with a primary amine group.
Methyl (3S)-(+)-3-(methyl-1H-indol-3-yl)-3-phenylpropionate: A similar compound with a phenyl group instead of a nitro group.
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
42268-54-2 |
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Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11(14(16)17)6-8-7-13-10-5-3-2-4-9(8)10/h2-7,13H,1H3 |
InChI Key |
VPJPJUJKYXQNJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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